REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1C=CC(Br)=CC=1C(C)(C)C)[C:2]1C=CC=CC=1.[F:20][C:21]1[C:26]([F:27])=[CH:25][C:24](Br)=[CH:23][C:22]=1[OH:29].CC[OH:32]>>[CH2:1]([O:8][C:9](=[O:32])[C:24]1[CH:23]=[C:22]([OH:29])[C:21]([F:20])=[C:26]([F:27])[CH:25]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1F)Br)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=C(C(=C1)O)F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |